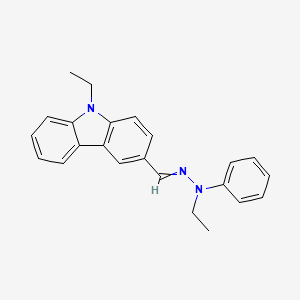

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole

Übersicht

Beschreibung

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole is a chemical compound known for its unique structure and properties It is derived from carbazole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Ethyl-N-phenylhydrazine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and ethanol. The reaction mixture is often heated to facilitate the formation of the hydrazone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydrazone group (−N−N=C−) undergoes oxidation under controlled conditions. For example:

-

Air/Oxygen Oxidation : Forms oxadiazole derivatives under aerobic conditions in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Peracid-Mediated Oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to yield carbazole-3-carboxylic acid derivatives.

Key Conditions :

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| O₂ (air) | DMF | 60–80°C | Oxadiazole |

| mCPBA | CH₂Cl₂ | 0–25°C | Carboxylic acid |

Nucleophilic Substitution

The carbazole core and hydrazone group participate in substitutions:

-

Aromatic Electrophilic Substitution : Nitration at position 6 of the carbazole ring using HNO₃/H₂SO₄ at 0°C .

-

Hydrazone Nitrogen Reactivity : The hydrazone’s imine nitrogen reacts with electrophiles (e.g., acyl chlorides) to form N-acylated derivatives .

Example :

Cyclization Reactions

The hydrazone group facilitates intramolecular cyclization:

-

Thermal Cyclization : Heating in toluene induces ring closure, forming pyrrolo[2,3-c]carbazole derivatives .

-

Acid-Catalyzed Cyclization : Treating with HCl/EtOH yields fused tetracyclic structures via hydrazone tautomerization .

Mechanistic Pathway :

-

Tautomerization to enamine form.

-

Electrophilic attack at carbazole C2/C4 positions.

Metal Complexation

The hydrazone acts as a bidentate ligand for transition metals:

-

Copper Complexes : Reacts with Cu(II) salts in ethanol to form square-planar complexes, enhancing optoelectronic properties .

-

Cobalt Coordination : Binds Co(III) via imine nitrogen and adjacent phenolic oxygen (in derived Schiff bases) .

Applications :

Condensation Reactions

The aldehyde group (from hydrolyzed hydrazone) undergoes condensation:

-

Schiff Base Formation : Reacts with amines (e.g., 2-amino-4-chlorophenol) to form imine-linked polymers .

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts .

Representative Reaction :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Carbazole derivatives, including the compound , have been studied for their potential pharmaceutical properties. Research indicates that compounds with similar structures exhibit significant biological activities, such as anti-cancer and anti-inflammatory effects. For instance:

- Anticancer Activity : Certain carbazole derivatives have shown promise in inhibiting cancer cell proliferation. A study demonstrated that 3-amino derivatives of carbazole exhibited cytotoxic effects against various cancer cell lines .

- Neuroprotective Properties : Compounds derived from carbazole frameworks have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's .

Material Science

The electronic properties of carbazole derivatives make them suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : The structural configuration of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole allows it to serve as a potential candidate for OLED materials due to its ability to form excimers and exhibit efficient light emission .

- Fluorescent Dyes : The compound can be utilized as a fluorescent dye in various applications, including bioimaging and sensors. The hydrazone moiety can facilitate the formation of fluorescent species when excited by UV light .

Synthetic Chemistry

The versatility of the compound allows it to be employed as a precursor in synthetic chemistry:

- Synthesis of Complex Molecules : The nucleophilic sites present in the carbazole structure enable it to participate in various reactions, such as nucleophilic substitutions and cyclizations, leading to the synthesis of more complex heterocyclic compounds .

| Reaction Type | Example Products | Applications |

|---|---|---|

| Nucleophilic Addition | 2-(3-(9-Ethylcarbazol-3-yl))ureido)ethyl methacrylate | Functional coatings, optical devices |

| Cyclization | 7-Ethyl-3-methyl-4,7-dihydro-pyrido[2,3-b]carbazole | Antimicrobial agents |

| Arylation | N1-(4-Aminophenyl)-N1-(9-ethylcarbazol-3-yl)benzene-1,4-diamine | Drug discovery |

Agricultural Applications

Recent studies have explored the use of carbazole derivatives as crop protection agents:

- Pesticidal Activity : Some derivatives have been found to exhibit fungicidal and insecticidal properties, making them candidates for developing eco-friendly pesticides .

Case Studies

Several studies highlight the applications of similar carbazole derivatives:

- Antimicrobial Activity : A study on N-(9-Ethylcarbazol-3-yl)-substituted compounds showed promising antimicrobial activities against various bacterial strains .

- OLED Development : Research focused on synthesizing new carbazole-based materials for OLEDs demonstrated that specific structural modifications led to enhanced luminescent properties .

Wirkmechanismus

The mechanism of action of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can influence the electronic properties and reactivity of the compound, making it suitable for various applications in organic electronics and photochemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone: Similar in structure but with a benzyl group instead of an ethyl group.

9-Methyl-9H-carbazole-2-carbaldehyde: A methyl derivative of carbazole with different electronic properties.

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde: A derivative with additional carboxaldehyde groups, offering different reactivity and applications.

Uniqueness

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole stands out due to its specific combination of functional groups, which impart unique electronic and photochemical properties. This makes it particularly valuable in the fields of organic electronics and materials science.

Biologische Aktivität

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole (CAS No. 84678-52-4) is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique hydrazone linkage which contributes to its biological activity. Its structure can be represented as follows:

Key Structural Features:

- Carbazole Core: Provides a stable aromatic system.

- Hydrazone Group: Facilitates interaction with biological targets through hydrogen bonding and π-π stacking.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in cancer therapy.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent:

- Mechanism of Action:

- In Vitro Studies:

- In Vivo Studies:

Comparative Analysis with Related Compounds

To better understand its efficacy, this compound can be compared with other carbazole derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| ECCA (9-Ethyl-9H-carbazole-3-carbaldehyde) | ECCA Structure | Antitumor via p53 activation | Similar mechanism; more studied |

| 9-Methylcarbazole | Not applicable | Antimicrobial | Less effective against tumors |

| 9-Ethylcarbazole | Not applicable | Moderate cytotoxicity | Lacks specificity |

Case Studies

Several case studies have documented the effectiveness of carbazole derivatives in cancer treatment:

- Study on Melanoma Cells:

- Pharmacological Profiles:

Eigenschaften

IUPAC Name |

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCPWEQNRXADBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408468 | |

| Record name | 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84678-52-4 | |

| Record name | 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.